6-Methyl-pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C₆H₆ClNO₂S and a CAS number of 281221-71-4. It appears as a white to yellow solid and is characterized by its sulfonyl chloride functional group, which contributes to its reactivity. The compound has a molecular weight of approximately 191.64 g/mol and is known for its applications in organic synthesis, particularly in the preparation of sulfonamides and other derivatives .
There is no current information available regarding a specific mechanism of action for 6-Methyl-pyridine-2-sulfonyl chloride in biological systems.
Due to the presence of the sulfonyl chloride group, 6-Methyl-pyridine-2-sulfonyl chloride is likely to be corrosive and irritating. It is expected to react with moisture to release hydrochloric acid fumes, which can be harmful if inhaled.
General Safety Precautions for Handling Sulfonyl Chlorides:
The biological activity of 6-Methyl-pyridine-2-sulfonyl chloride has been explored in various studies. Its derivatives, particularly sulfonamides, exhibit antimicrobial properties and have been used as antibacterial agents. Some studies suggest that compounds containing the pyridine ring may also possess anti-inflammatory and analgesic effects, although specific data on 6-Methyl-pyridine-2-sulfonyl chloride itself is limited in the literature .
Several methods are available for synthesizing 6-Methyl-pyridine-2-sulfonyl chloride:
6-Methyl-pyridine-2-sulfonyl chloride finds applications in various fields:
Interaction studies involving 6-Methyl-pyridine-2-sulfonyl chloride primarily focus on its reactivity with nucleophiles such as amines and alcohols. These interactions are crucial for understanding how this compound can be utilized to synthesize various biologically active molecules. Research indicates that the presence of the sulfonyl chloride group significantly enhances reactivity compared to other functional groups, making it a valuable building block in synthetic chemistry .
Several compounds share structural similarities with 6-Methyl-pyridine-2-sulfonyl chloride, each offering unique properties and applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Chloro-6-methylpyridine-2-sulfonyl chloride | C₆H₅Cl₂NO₂S | Contains chlorine; used in similar reactions |
| 6-Methylpyridine-3-sulfonyl chloride | C₆H₆ClNO₂S | Different position of sulfonyl group; varies in reactivity |
| 5-Chloro-3-methylpyridine-2-sulfonyl chloride | C₆H₅Cl₂NO₂S | Similar structure; used for different synthetic pathways |
| N-(6-Methylpyridin-2-yl)benzenesulfonamide | C₁₃H₁₅N₃O₂S | A derivative showing biological activity; serves as an antibiotic |
These compounds highlight the versatility of pyridine derivatives while emphasizing the unique reactivity profile of 6-Methyl-pyridine-2-sulfonyl chloride due to its specific functional groups and their positions on the pyridine ring .